molecular formula C16H22FNO2 B8475501 Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate

Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate

Cat. No. B8475501
M. Wt: 279.35 g/mol
InChI Key: JSUMYCBTBPAMCB-UHFFFAOYSA-N
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Patent
US09096571B2

Procedure details

Tert-butyl 4-(4-fluorophenyl)piperidine-1-carboxylate (46 mg, 0.165 mmol) was dissolved in MC (2 ml), followed by addition of trifluoroacetic acid (1 ml), and then the resulting mixture was stirred at room temperature for 4 hours. The resulting reaction liquid was neutralized by slow addition of a saturated aqueous NaHCO3 solution at 0° C., and then extracted with 5% MeOH/MC (10 ml×2). The organic layer was dried over anhydrous magnesium sulfate, followed by filtration, concentration, and vacuum drying, to obtain 22 mg of colorless oil (74%).
Quantity
46 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
74%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.FC(F)(F)C(O)=O.C([O-])(O)=O.[Na+]>>[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
46 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extracted with 5% MeOH/MC (10 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration, concentration, and vacuum
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 22 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.